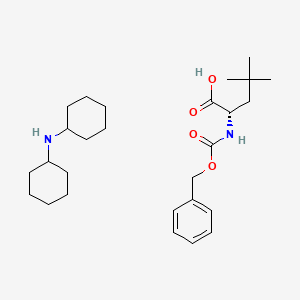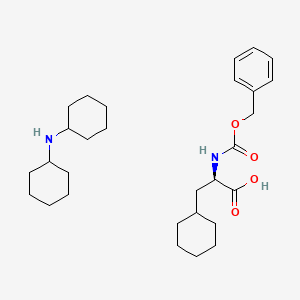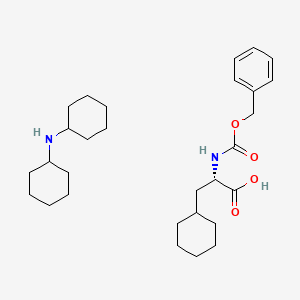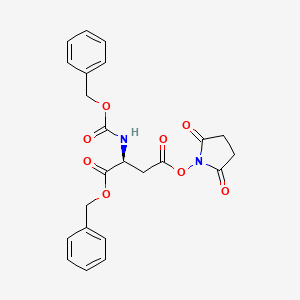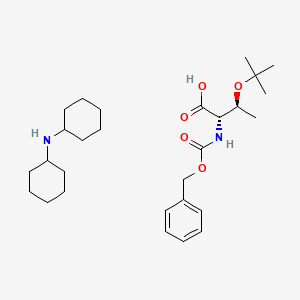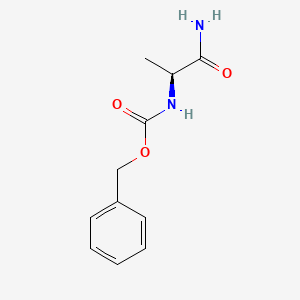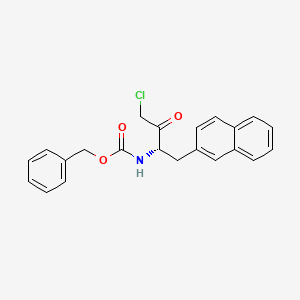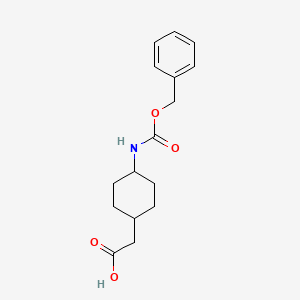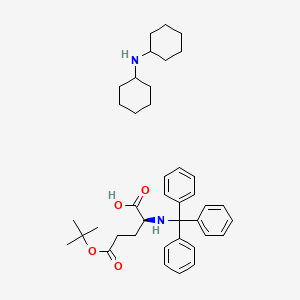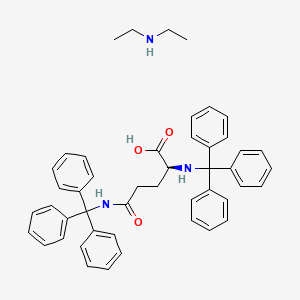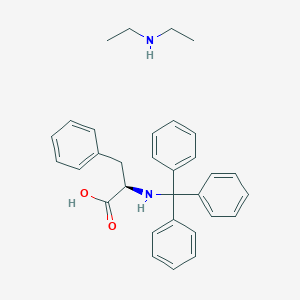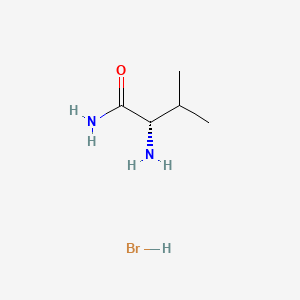
H-Val-NH2 hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Val-NH2 hbr, also known as (2S)-2-amino-3-methylbutanamide hydrobromide, is a chemical compound with the molecular formula C5H12N2O.HBr. It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-NH2 hbr typically involves the reaction of valine with ammonia to form valine amide, which is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions generally include:
Valine: Starting material
Ammonia: Reactant to form valine amide
Hydrobromic acid: To convert valine amide to its hydrobromide salt
The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:
Feeding valine and ammonia into the reactor: This step ensures the formation of valine amide.
Addition of hydrobromic acid: This step converts valine amide to this compound.
Purification: The product is purified using crystallization or other separation techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
H-Val-NH2 hbr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
H-Val-NH2 hbr is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of H-Val-NH2 hbr involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
H-Val-NH2 hbr can be compared with other similar compounds, such as:
L-Valine amide hydrochloride: Similar in structure but with a different counterion.
L-Valine methyl ester: A methyl ester derivative of valine.
L-Valine ethyl ester: An ethyl ester derivative of valine.
Uniqueness
This compound is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-methylbutanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXVRIZKXQGGR-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

